H-beta-Ala-DL-leu-OH
Overview
Description
“H-beta-Ala-DL-leu-OH”, also known as “β-Alanyl-DL-Leucine” or “B-ALANYL-DL-LEUCINE”, is a chemical compound with the molecular formula C9H18N2O3 and a formula weight of 202.25 . It is one of the many variants of amino acids and peptides that are essential components in the field of biochemistry .
Synthesis Analysis
The synthesis of “H-beta-Ala-DL-leu-OH” involves complex biochemical processes. Amino acids like leucine play a unique signaling role in various tissues, promoting protein synthesis via activating the mammalian target of rapamycin (mTOR) signaling pathway . The synthesis of peptides from its component amino acids requires selective acylation of a free amine .Molecular Structure Analysis
The molecular structure of “H-beta-Ala-DL-leu-OH” is represented by the molecular formula C9H18N2O3 . The average mass is 202.251 Da and the monoisotopic mass is 202.131744 Da .Chemical Reactions Analysis
The chemical reactions involving “H-beta-Ala-DL-leu-OH” are complex and involve various biochemical pathways. The activation of AMP-activated protein kinase (AMPK) and silent information regulator transcript 1 (SIRT1) by leucine is a major event that mediates fatty acid oxidation and mitochondrial biogenesis in skeletal muscle .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-beta-Ala-DL-leu-OH” are defined by its molecular structure. It has a molecular formula of C9H18N2O3 and a formula weight of 202.25 .Safety And Hazards
Future Directions
The future directions in the study of “H-beta-Ala-DL-leu-OH” and similar compounds involve the discovery and development of new chiral stationary phases and derivatization reagents to increase the resolution of chiral separations . This could lead to advancements in the field of biochemistry and the development of new therapeutic agents.
properties
IUPAC Name |
2-(3-aminopropanoylamino)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)5-7(9(13)14)11-8(12)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFFCSSMTOXAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropanoylamino)-4-methylpentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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